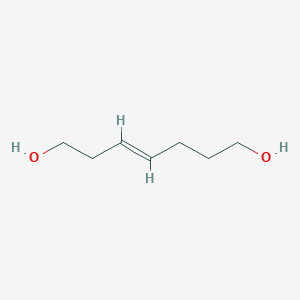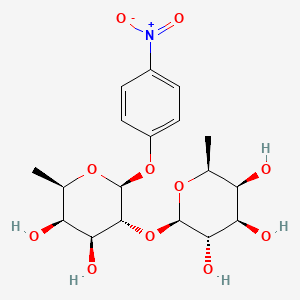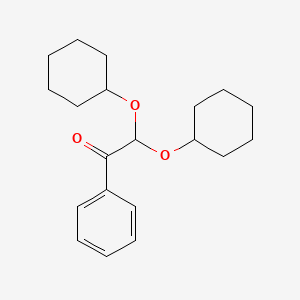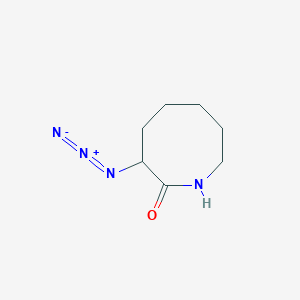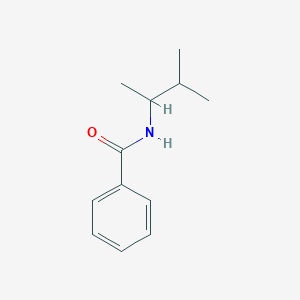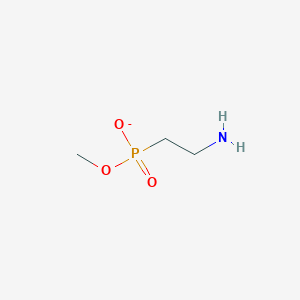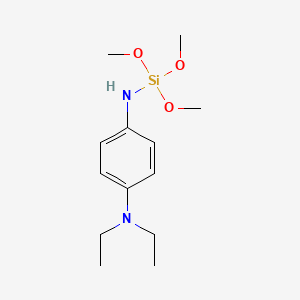
N~1~,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of diethyl groups attached to the nitrogen atoms and a trimethoxysilyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine typically involves the reaction of 1,4-benzenediamine with diethylamine and trimethoxysilane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Step 1: 1,4-Benzenediamine is reacted with diethylamine in the presence of a suitable catalyst to form N1,N~1~-diethyl-1,4-benzenediamine.
Step 2: The resulting N1,N~1~-diethyl-1,4-benzenediamine is then reacted with trimethoxysilane to introduce the trimethoxysilyl group, yielding N1,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals, coatings, and adhesives due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N1,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The trimethoxysilyl group can facilitate the formation of covalent bonds with various substrates, enhancing the compound’s reactivity. The diethyl groups attached to the nitrogen atoms can influence the compound’s electronic properties, affecting its interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N~1~,N~1~-Diethyl-1,4-benzenediamine
- N~1~,N~1~-Diethyl-N~4~-(trimethylsilyl)benzene-1,4-diamine
- 1,4-Benzenediamine
Uniqueness
N~1~,N~1~-Diethyl-N~4~-(trimethoxysilyl)benzene-1,4-diamine is unique due to the presence of the trimethoxysilyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This group enhances the compound’s ability to form covalent bonds with various substrates, making it valuable in applications requiring strong adhesion and chemical stability.
Eigenschaften
CAS-Nummer |
86936-10-9 |
|---|---|
Molekularformel |
C13H24N2O3Si |
Molekulargewicht |
284.43 g/mol |
IUPAC-Name |
4-N,4-N-diethyl-1-N-trimethoxysilylbenzene-1,4-diamine |
InChI |
InChI=1S/C13H24N2O3Si/c1-6-15(7-2)13-10-8-12(9-11-13)14-19(16-3,17-4)18-5/h8-11,14H,6-7H2,1-5H3 |
InChI-Schlüssel |
KGRGUIAJLUPBGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N[Si](OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,6-Dichlorophenyl)methanesulfonyl]-4-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14417196.png)
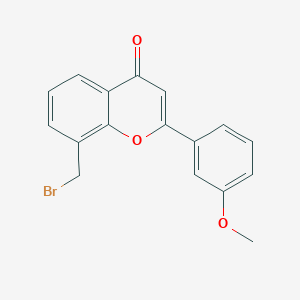
![N-(3-Phenylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B14417205.png)

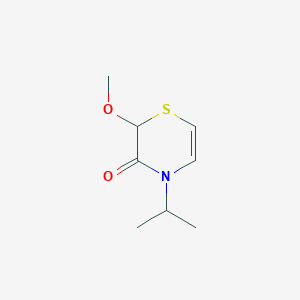
![Acetic acid--2-{[2-(trimethylsilyl)ethyl]sulfanyl}ethan-1-amine (1/1)](/img/structure/B14417224.png)
